Methyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate
Overview
Description
Methyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate, also known as 8-MDB or 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid methyl ester, is a chemical compound with a wide range of applications in the scientific and medical fields. 8-MDB is a cyclic organic compound that is composed of a methyl ester group and a dioxaspiro[4.5]decane ring system. It is a colorless solid that is soluble in organic solvents and is used in a variety of research and medical applications.
Scientific Research Applications
Supramolecular Arrangements and Crystallography The study of cyclohexane-5-spirohydantoin derivatives, including compounds similar in structure to methyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate, has provided insights into the relationship between molecular and crystal structures. These compounds, devoid of solvent molecules in their crystals, demonstrate the influence of substituents on supramolecular arrangements, showcasing two distinct structural types based on the interactions between hydantoin rings (Sara Graus et al., 2010).
Synthetic Methodologies and Stereochemistry Research into enantiomerically pure dioxaspiro compounds has been extensive, highlighting flexible synthetic routes. These methodologies are pivotal for the creation of enantiomerically pure spiroacetals, employing homopropargylic alcohols from epoxides. This approach allows for the individual construction of spiroacetal ring components, significantly contributing to the synthesis of insect pheromone components and other complex molecules (B. D. Schwartz et al., 2005).
Chemical Communication in Insects In the realm of entomology, certain dioxaspiro derivatives serve as crucial components in the chemical communication systems of various insect species. Studies have identified these compounds in the frass of bark beetles and their role in modifying behaviors such as trap attraction and repulsion, emphasizing the biological significance of these molecules in ecological contexts (U. Kohnle et al., 1992).
Environmental Applications The removal efficiency of polymers based on calix[4]arene for water-soluble carcinogenic dyes and amines showcases the environmental applications of spirocyclic compounds. Such materials demonstrate high efficiency in dye removal, presenting a potential avenue for the treatment of industrial wastewater and the mitigation of environmental pollutants (E. Akceylan et al., 2009).
Polymer Science In polymer science, the copolymerization of cyclic ketenacetals, including structures akin to methyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate, has been investigated for creating polymers with low shrinkage in volume. These studies offer promising insights into developing materials with tailored properties for various industrial applications, from gel-like to hard polymer samples (T. Schulze et al., 1995).
properties
IUPAC Name |
methyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O4/c1-10(9(12)13-2)3-5-11(6-4-10)14-7-8-15-11/h3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPFLQUDSOXRFIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CC1)OCCO2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70626670 | |
Record name | Methyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70626670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate | |
CAS RN |
87787-08-4 | |
Record name | Methyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70626670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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